2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Mechanism of Action
Target of Action
The primary target of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid is the glutamate transporter EAAT2 . EAAT2 is responsible for the reuptake of glutamate from the synaptic cleft, which is crucial for maintaining the balance of glutamate in the brain and preventing excitotoxicity .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the concentration of glutamate in the synaptic cleft .
Biochemical Pathways
The compound’s action on EAAT2 affects the glutamatergic pathway . By enhancing the uptake of glutamate, it helps maintain the balance of this neurotransmitter, preventing overexcitation of neurons and potential neurotoxicity .
Pharmacokinetics
In terms of ADME properties, this compound has shown favorable drug-like potential . It exhibits good permeability and excellent metabolic stability on human liver microsomes . These properties suggest good bioavailability and a low risk of drug-drug interactions .
Result of Action
The action of this compound leads to a decrease in glutamate levels in the synaptic cleft, which can help prevent neuronal overexcitation and potential damage . This makes it a potential therapeutic agent for conditions related to glutamate imbalance, such as epilepsy .
Biochemical Analysis
Molecular Mechanism
It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid typically involves the reaction of benzoic acid derivatives with 2,5-dioxopyrrolidin-1-yl intermediates. One common method includes the use of acylation reactions where benzoic acid is reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and crystallization to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halides.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and neuroprotective effects
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and similar structural features.
2,5-Dioxopyrrolidin-1-yl benzoate: Another compound with a similar core structure but different functional groups.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid stands out due to its specific interaction with EAAT2 and its potential therapeutic applications in neurological disorders. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHXNCSOCYGXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876689 |
Source
|
Record name | BENZOICACID2SUCCINIMIDO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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